molecular formula C22H24N4O3 B2887200 4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide CAS No. 2097931-03-6

4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide

Cat. No. B2887200
CAS RN: 2097931-03-6
M. Wt: 392.459
InChI Key: UFPNSOJSRHKSSO-UHFFFAOYSA-N
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Description

The compound “4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide” is a pyrazole derivative . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .

Scientific Research Applications

Anticancer Research

This compound’s structure hints at potential applications in anticancer research. Compounds with similar structural motifs have been investigated for their ability to inhibit key enzymes involved in cancer cell proliferation . For example, dihydropyrimidinones (DHPMs), which are structurally related, have been studied for their role as kinesin-5 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The presence of a pyrazole ring in the compound’s structure is indicative of possible antimicrobial properties. Pyrazole derivatives have been synthesized and evaluated for their efficacy against various microbial strains, showing promise as leads for new antimicrobial agents .

Antileishmanial and Antimalarial Evaluation

In parasitology, the compound could be valuable in the study of antileishmanial and antimalarial activities. Molecular simulation studies of similar compounds have shown fitting patterns in the active sites of target enzymes, suggesting potential effectiveness in combating these parasites .

Biochemical Enzyme Inhibition

Biochemically, the compound may serve as an inhibitor for specific enzymes. The structural features, such as the methoxy group and the dihydropyridine ring, are often seen in molecules that interact with enzymes, potentially disrupting their normal function, which can be a pathway for studying disease mechanisms or developing therapeutic agents .

Organic Synthesis and Chemical Research

In the field of organic chemistry, such a compound could be used as a building block for the synthesis of more complex molecules. The Biginelli reaction, for instance, is a multi-component chemical reaction that creates highly functionalized heterocycles, which are valuable in medicinal chemistry and drug design .

Pharmacological Effect Studies

Finally, the compound could be used in pharmacological studies to explore its effects on biological systems. The structural diversity of compounds like this allows for the exploration of a wide range of pharmacological activities, including the development of drugs with anticancer properties .

Future Directions

Pyrazole derivatives have attracted the attention of many researchers due to their diverse pharmacological activities . They are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . Therefore, the future directions in the research of “4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and pharmacological properties.

properties

IUPAC Name

4-methoxy-6-oxo-1-phenyl-N-(4-pyrazol-1-ylcyclohexyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-29-20-14-21(27)25(17-6-3-2-4-7-17)15-19(20)22(28)24-16-8-10-18(11-9-16)26-13-5-12-23-26/h2-7,12-16,18H,8-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPNSOJSRHKSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)NC2CCC(CC2)N3C=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide

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